2-Phenylacetamidoxime
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Overview
Description
2-Phenylacetamidoxime is an organic compound with the molecular formula C8H10N2O. It is a derivative of acetamidoxime, where a phenyl group is attached to the carbon atom adjacent to the oxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenylacetamidoxime can be synthesized through the reaction of phenylacetonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime group from the nitrile group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same synthetic route as described above. The scalability of this method depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylacetamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
2-Phenylacetamidoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Phenylacetamidoxime involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
- 2-Thienylacetamidoxime
- 2-Phenyl-2-methylacetamidoxime
- 4-Ethylbenzamidoxime
Comparison: 2-Phenylacetamidoxime is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For instance, the presence of the phenyl group can influence its binding affinity to enzymes and its overall stability .
Properties
CAS No. |
19227-11-3 |
---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N'-hydroxy-2-phenylethanimidamide |
InChI |
InChI=1S/C8H10N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10) |
InChI Key |
FVYBAJYRRIYNBN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=NO)N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\O)/N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)N |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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